(2E)-3-(2-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(2-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom on one phenyl ring and a nitro group on the other, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-fluoroacetophenone and 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Due to its biological activities, it is being explored for therapeutic applications in treating infections, cancer, and inflammatory diseases.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The biological activities of (2E)-3-(2-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one are attributed to its ability to interact with various molecular targets and pathways:
Antimicrobial Activity: The compound can disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death.
Anticancer Activity: It may induce apoptosis in cancer cells by activating caspases or inhibiting key signaling pathways involved in cell proliferation.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines or block the activation of inflammatory pathways such as NF-κB.
Comparison with Similar Compounds
(2E)-3-(2-Chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one: Similar structure but with a chlorine atom instead of fluorine.
(2E)-3-(2-Bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one: Similar structure but with a bromine atom instead of fluorine.
(2E)-3-(2-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in (2E)-3-(2-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, which can lead to improved biological activity and selectivity.
Properties
IUPAC Name |
(E)-3-(2-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c16-14-4-2-1-3-11(14)7-10-15(18)12-5-8-13(9-6-12)17(19)20/h1-10H/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZNBSVYZOTWGY-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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